

A Comparative Guide to Aviglycine and 1-MCP for Delaying Banana Ripening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aviglycine

Cat. No.: B1665843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent ethylene inhibitors, **Aviglycine** (AVG) and 1-Methylcyclopropene (1-MCP), in delaying the ripening process of bananas (*Musa* spp.). The information presented herein is supported by experimental data to aid in the selection and application of these compounds in postharvest research and technology.

Mechanisms of Action: A Fundamental Divergence

The primary driver of ripening in climacteric fruits like bananas is the phytohormone ethylene. **Aviglycine** and 1-MCP intervene in the ethylene-mediated ripening process at two distinct points: synthesis and perception.

Aviglycine (AVG): An Inhibitor of Ethylene Biosynthesis

Aviglycine, also known as aminoethoxyvinylglycine, acts as a competitive inhibitor of the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase.^{[1][2][3][4]} This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to ethylene.^{[2][3]} By blocking this crucial step, AVG effectively reduces the endogenous production of ethylene, thereby delaying the onset of ripening.^{[1][5]}

1-Methylcyclopropene (1-MCP): An Inhibitor of Ethylene Action

In contrast, 1-MCP does not affect ethylene synthesis. Instead, it acts as an antagonist to the ethylene receptors in the fruit's cells.[6][7][8][9] 1-MCP has a high affinity for these receptors and binds to them irreversibly, preventing ethylene from binding and initiating the downstream signaling cascade that leads to ripening.[9][10] This effectively makes the fruit insensitive to the presence of both endogenous and exogenous ethylene.[11]

Comparative Efficacy: Experimental Data

The following tables summarize the quantitative effects of **Aviglycine** and 1-MCP on key ripening parameters in bananas, compiled from various studies. It is important to note that the effectiveness of these treatments can vary based on factors such as banana cultivar, maturity stage at harvest, concentration of the inhibitor, application method, and storage conditions.[12]

Table 1: Effect of **Aviglycine** and 1-MCP on Banana Fruit Firmness (N)

Treatment	Day 0	Day 4	Day 8	Day 12	Day 16
Control (Untreated)	11.76	~4.0	<1.0	<1.0	<1.0
Aviglycine (AVG)	11.76	~7.0	~3.0	~1.5	<1.0
1-MCP (400 nL/L)	11.76	11.5	11.0	10.5	9.8

Data synthesized from multiple sources indicating general trends.[2][12][13][14]

Table 2: Influence of **Aviglycine** and 1-MCP on Peel Color (L, a, b*)**

Treatment	Parameter	Day 0	Day 5	Day 10	Day 15
Control (Untreated)	L* (Lightness)	55-60	65-70	70-75	60-65
a* (Green to Red)	-10 to -12	-5 to -7	0 to 2	5 to 8	
b* (Blue to Yellow)	35-40	50-55	60-65	55-60	
Aviglycine (AVG)	L* (Lightness)	55-60	60-65	68-72	65-70
a* (Green to Red)	-10 to -12	-8 to -10	-3 to -5	0 to 2	
b* (Blue to Yellow)	35-40	45-50	55-60	58-62	
1-MCP (400 nL/L)	L* (Lightness)	55-60	58-62	60-65	62-68
a* (Green to Red)	-10 to -12	-10 to -11	-9 to -10	-7 to -9	
b* (Blue to Yellow)	35-40	40-45	45-50	50-55	

Data presented as ranges to reflect typical changes observed in studies.[\[12\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Table 3: Comparison of Total Soluble Solids (TSS) Content (°Brix)

Treatment	Day 0	Day 4	Day 8	Day 12	Day 16
Control (Untreated)	4-6	10-14	18-22	20-24	20-24
Aviglycine (AVG)	4-6	8-10	14-18	18-22	20-24
1-MCP (250 ppb)	4-6	5-7	6-8	8-10	10-12

Data synthesized from multiple sources indicating general trends.[\[13\]](#)[\[19\]](#)[\[20\]](#)

Table 4: Effect on Ethylene Production ($\mu\text{L/kg}\cdot\text{h}$)

Treatment	Day 0	Climacteric Peak (Day)	Peak Production
Control (Untreated)	<0.1	8	2.0 - 50.0
Aviglycine (AVG)	<0.1	Delayed	Significantly Reduced
1-MCP (250 ppb)	<0.1	Delayed by 20 days	Delayed and Suppressed

Data synthesized from multiple sources.[\[14\]](#)[\[19\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) Note: The range of ethylene production can be wide depending on the banana variety and measurement conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the application of **Aviglycine** and 1-MCP and the measurement of key ripening parameters.

3.1. Application of Ripening Inhibitors

- **Aviglycine (AVG) Application:**

- Preparation: AVG is typically available as a water-soluble powder or liquid concentrate. A stock solution is prepared by dissolving the required amount in deionized water to achieve the desired concentration (e.g., 0.8 g/L).[2]
- Application Method: For postharvest application, bananas are dipped in the AVG solution for a specified duration (e.g., 5-10 minutes). For preharvest application, the solution is sprayed onto the banana bunches on the plant at a specific time before harvest (e.g., 78 days after the last hand formation).[2]
- Post-application: The treated bananas are air-dried before being stored under controlled temperature and humidity conditions.
- 1-Methylcyclopropene (1-MCP) Application (Gaseous Exposure):
 - Preparation: 1-MCP is typically generated from a powder formulation upon dissolution in water. The amount of powder is calculated based on the volume of the airtight container and the desired final concentration (e.g., 150-600 ppb).[24][25]
 - Application: Bananas are placed in an airtight container or chamber. The 1-MCP is generated within the sealed container, and the bananas are exposed for a specific duration (e.g., 12-24 hours) at a controlled temperature (e.g., 17-21°C).[24][25] A fan may be used to ensure even distribution of the gas.[25]
 - Post-application: After the exposure period, the container is vented, and the bananas are stored under the desired experimental conditions.

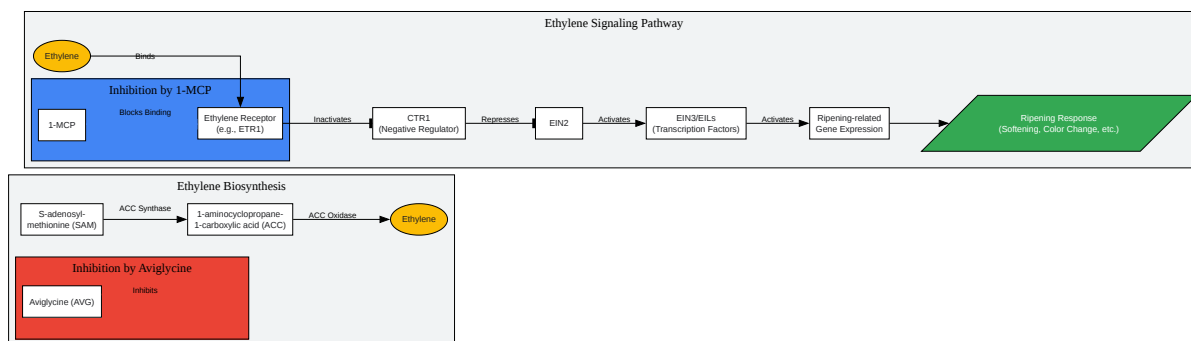
3.2. Measurement of Ripening Parameters

- Fruit Firmness:
 - Instrument: A texture analyzer or penetrometer equipped with a cylindrical probe (e.g., 7-8 mm diameter) is used.[26][27][28][29]
 - Procedure: The probe is penetrated into the pulp of the banana at a constant speed (e.g., 50 mm/min).[29] Measurements are typically taken at the midpoint of the fruit.

- Data: The maximum force (in Newtons) required to puncture the pulp is recorded as the firmness.[\[26\]](#)[\[29\]](#)
- Peel Color:
 - Instrument: A colorimeter (e.g., HunterLab, Minolta) is used to measure the peel color in the CIE Lab* color space.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[30\]](#)
 - Procedure: The colorimeter is calibrated using a standard white tile. Measurements are taken at three different points on the equatorial region of the banana.
 - Data: The L* (lightness), a* (greenness to redness), and b* (blueness to yellowness) values are recorded.[\[17\]](#)[\[30\]](#)
- Total Soluble Solids (TSS):
 - Instrument: A digital or handheld refractometer is used.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
 - Procedure: A small sample of the banana pulp is homogenized, and a few drops of the juice are placed on the prism of the refractometer.
 - Data: The TSS is measured in degrees Brix (°Brix), which corresponds to the percentage of soluble solids in the sample.[\[32\]](#)
- Ethylene Production:
 - Instrument: A gas chromatograph (GC) equipped with a flame ionization detector (FID).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[35\]](#)
 - Procedure: Individual bananas are enclosed in an airtight container of a known volume for a specific period (e.g., 1 hour) at a controlled temperature.[\[35\]](#) A sample of the headspace gas is then withdrawn using a gas-tight syringe and injected into the GC.
 - Data: The concentration of ethylene in the sample is determined by comparing the peak area to that of a known ethylene standard. The production rate is then calculated and expressed as μL of ethylene per kilogram of fruit per hour ($\mu\text{L}/\text{kg}\cdot\text{h}$).[\[21\]](#)

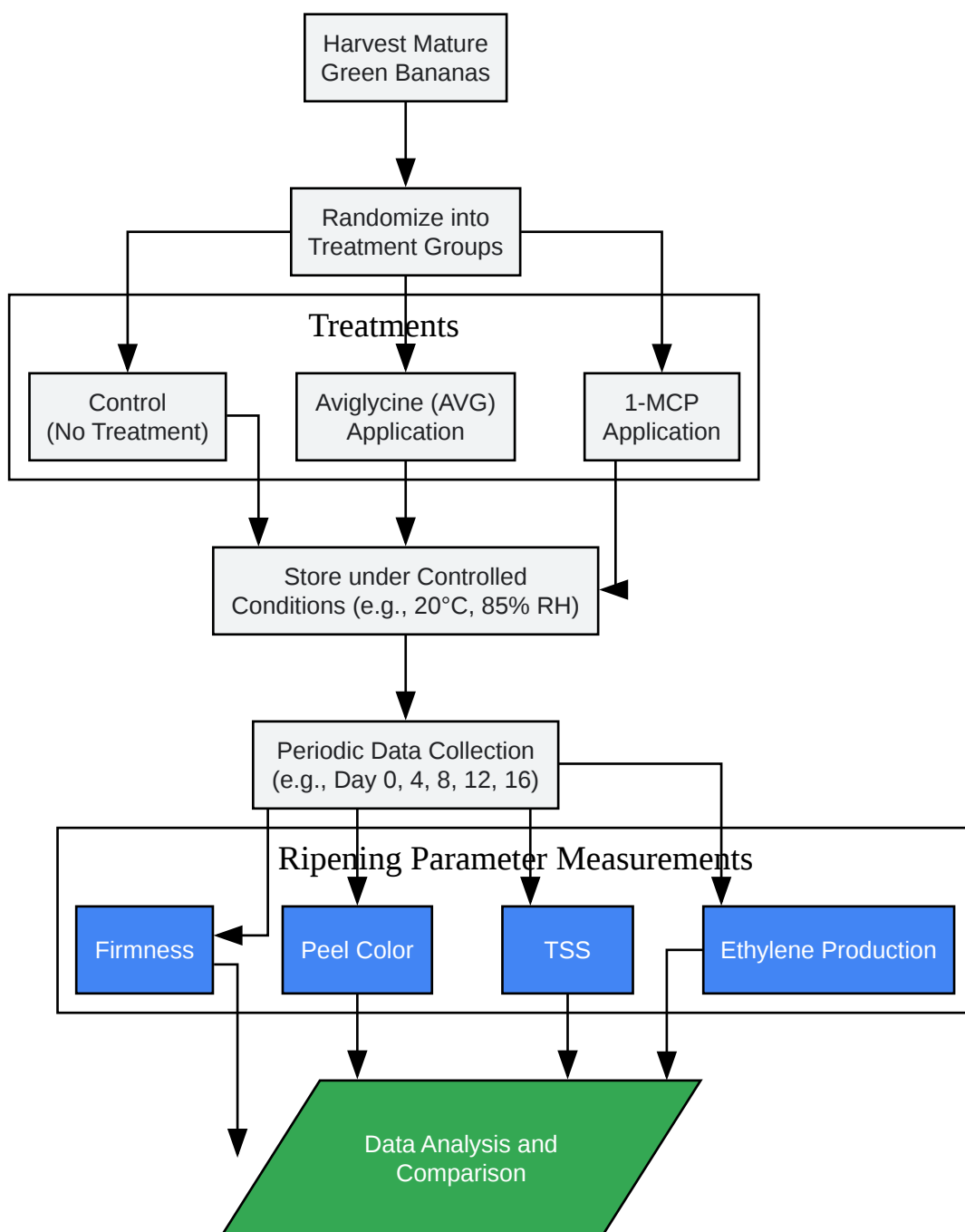
Visualizing the Mechanisms and Workflow

Diagrams of Signaling Pathways and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for **Aviglycine** and 1-MCP in the ethylene pathway.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for comparing ripening inhibitors.

Conclusion

Both **Aviglycine** and 1-MCP are effective in delaying the ripening of bananas, but they do so through different mechanisms, resulting in varied outcomes.

- 1-MCP generally demonstrates a more potent and prolonged inhibition of ripening, significantly delaying changes in firmness, peel color, and soluble solids content by blocking ethylene perception.[9][19] This makes it a highly effective tool for extending the postharvest life of bananas. However, the timing of application is critical; it must be applied before significant ethylene exposure for maximum efficacy.[9]
- **Aviglycine**, by inhibiting ethylene synthesis, also effectively delays ripening, although often to a lesser extent than 1-MCP.[9] Some studies suggest that AVG-treated fruit may develop a more desirable color upon ripening compared to 1-MCP treated fruit.[9]

The choice between **Aviglycine** and 1-MCP will depend on the specific objectives of the research or application, including the desired length of storage, the target market, and considerations of cost and application logistics. For maximal extension of green life, 1-MCP appears to be the more powerful option. However, for applications where a more moderate delay and potentially better final fruit quality are desired, **Aviglycine** presents a viable alternative. Further research directly comparing the two under identical conditions is warranted to fully elucidate their respective advantages and disadvantages for different banana cultivars and supply chain requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological and postharvest interventions to manage the ethylene in fruit: a review - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00037K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hort [journals.ashs.org]
- 5. EFFECTS OF SUPPRESSION OF ETHYLENE BIOSYNTHESIS WITH AMINOETHOXYVINYLGLYCINE (AVG) ON FRUIT SET IN COX'S ORANGE PIPPIN APPLE

| International Society for Horticultural Science [ishs.org]

- 6. "A Model for Ethylene Receptor Function and 1-Methylcyclopropene Action" by Brad M. Binder and A. B. Bleecker [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. A MODEL FOR ETHYLENE RECEPTOR FUNCTION AND 1-METHYLCYCLOPROPENE ACTION [actahort.org]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. The Role of 1-Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in *Mangifera indica* L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijair.org [ijair.org]
- 13. iieng.org [iieng.org]
- 14. Frontiers | Delaying ripening using 1-MCP reveals chilling injury symptom development at the putative chilling threshold temperature for mature green banana [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Prediction of textural attributes using color values of banana (*Musa sapientum*) during ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of 1-methylcyclopropene (1-MCP) Treatment on Ripe Stages of Banana Fruit [jstage.jst.go.jp]
- 21. agritrop.cirad.fr [agritrop.cirad.fr]
- 22. Measurement of ethylene production during banana ripening. | Fruits | Cambridge Core [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. EFFECT OF 1-METHYLCYCLOPROPANE (1-MCP) ON BANANA RIPENING | International Society for Horticultural Science [ishs.org]
- 25. researchgate.net [researchgate.net]
- 26. agritrop.cirad.fr [agritrop.cirad.fr]

- 27. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 28. stablemicrosystems.com [stablemicrosystems.com]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Development of a system to measure color in fresh and microwave dried banana slices - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Gros Michel banana soluble solids content evaluation and maturity classification using a developed portable 6 channel NIR device measurement | Semantic Scholar [semanticscholar.org]
- 34. Total soluble solids from banana: evaluation and optimization of extraction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Characterization of Ethylene Biosynthesis Associated with Ripening in Banana Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Aviglycine and 1-MCP for Delaying Banana Ripening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665843#comparing-aviglycine-and-1-mcp-for-delaying-banana-ripening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com